molecular formula C15H14F3N3O3S B2760193 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380178-35-6

2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine

Cat. No. B2760193
CAS RN: 2380178-35-6
M. Wt: 373.35
InChI Key: ACDICPNSZMNWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of the enzyme c-Met, which is involved in various cellular processes such as cell growth, survival, and migration.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine involves the inhibition of c-Met, which is a receptor tyrosine kinase that plays a crucial role in various cellular processes. The binding of this compound to c-Met prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, this compound has been studied for its potential use in treating fibrosis and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine in lab experiments is its specificity for c-Met. This compound has been shown to selectively inhibit c-Met without affecting other receptor tyrosine kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in treating fibrosis and inflammatory disorders. In addition, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine involves several steps. The starting material is 3,5-difluorobenzene sulfonamide, which is reacted with 4-piperidone hydrochloride to obtain the intermediate compound 1-(3,5-difluorophenyl)-4-piperidone. This intermediate is then reacted with 5-fluoro-2-hydroxypyrimidine in the presence of a base to obtain the final product.

Scientific Research Applications

2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting c-Met, which is overexpressed in various types of cancer. Studies have shown that this compound can inhibit cell growth, induce apoptosis, and inhibit cell migration and invasion in cancer cells. It has also been studied for its potential use in treating other diseases such as fibrosis and inflammatory disorders.

properties

IUPAC Name

2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-10-5-11(17)7-14(6-10)25(22,23)21-3-1-13(2-4-21)24-15-19-8-12(18)9-20-15/h5-9,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDICPNSZMNWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.